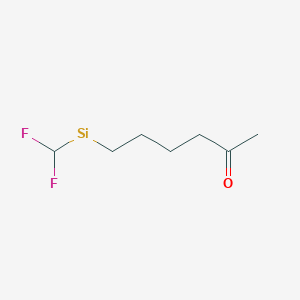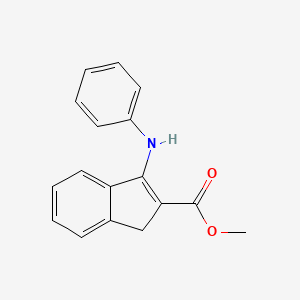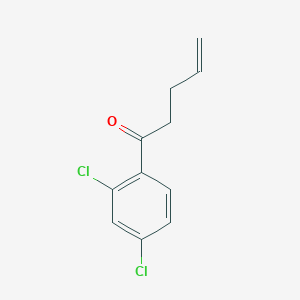![molecular formula C18H28N4O B14383512 3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL CAS No. 89443-64-1](/img/structure/B14383512.png)
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL is a synthetic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure containing a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the indazole core through cyclization reactions. The piperidine moiety is introduced via nucleophilic substitution reactions.
Formation of Indazole Core: The indazole core can be synthesized using transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation.
Introduction of Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the hexyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce byproducts. This can include the use of continuous flow reactors and green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the indazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share a similar core structure but differ in their substituents.
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidine itself and its N-substituted derivatives.
Uniqueness
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL is unique due to the combination of the indazole core and the piperidine moiety, which imparts specific biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Eigenschaften
CAS-Nummer |
89443-64-1 |
|---|---|
Molekularformel |
C18H28N4O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-(6-piperidin-1-ylhexylamino)-1H-indazol-5-ol |
InChI |
InChI=1S/C18H28N4O/c23-15-8-9-17-16(14-15)18(21-20-17)19-10-4-1-2-5-11-22-12-6-3-7-13-22/h8-9,14,23H,1-7,10-13H2,(H2,19,20,21) |
InChI-Schlüssel |
WCGALCNGJJLVLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCCCCNC2=NNC3=C2C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


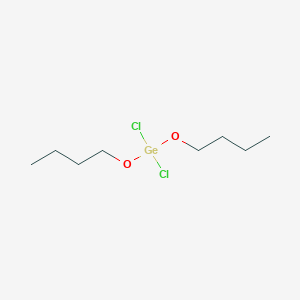
![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)
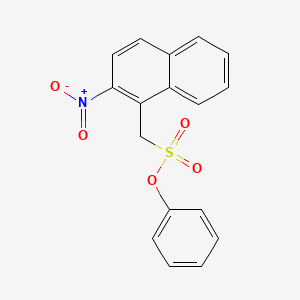

![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
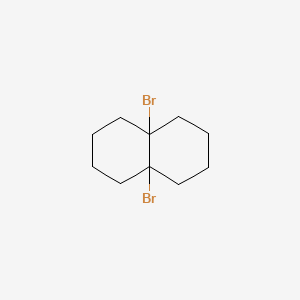
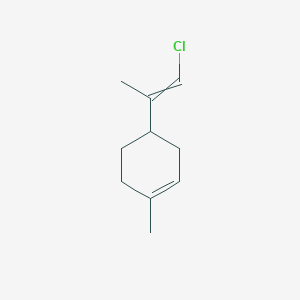
![N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide](/img/structure/B14383458.png)
![6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane](/img/structure/B14383469.png)
